molecular formula C10H14ClNO B13044489 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL

2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL

Cat. No.: B13044489
M. Wt: 199.68 g/mol
InChI Key: MPDOOTBKFVKTRX-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL is an organic compound that belongs to the class of phenylethanolamines. These compounds are characterized by the presence of a phenyl group attached to an ethanolamine backbone. The compound’s structure includes a chloro and methyl substituent on the phenyl ring, as well as a methylamino group on the ethan-1-OL chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4-methylbenzaldehyde and methylamine.

    Formation of Intermediate: The aldehyde group of 2-chloro-4-methylbenzaldehyde reacts with methylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2-Chloro-4-methylphenyl)-2-(methylamino)acetone.

    Reduction: Formation of 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethane.

    Substitution: Formation of 2-(2-Methoxy-4-methylphenyl)-2-(methylamino)ethan-1-OL.

Scientific Research Applications

2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins in biological systems.

    Pathways Involved: The compound may influence signaling pathways, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-4-methylphenyl)-2-(amino)ethan-1-OL
  • 2-(2-Chloro-4-methylphenyl)-2-(ethylamino)ethan-1-OL
  • 2-(2-Chloro-4-methylphenyl)-2-(dimethylamino)ethan-1-OL

Uniqueness

2-(2-Chloro-4-methylphenyl)-2-(methylamino)ethan-1-OL is unique due to its specific substitution pattern on the phenyl ring and the presence of a methylamino group. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

2-(2-chloro-4-methylphenyl)-2-(methylamino)ethanol

InChI

InChI=1S/C10H14ClNO/c1-7-3-4-8(9(11)5-7)10(6-13)12-2/h3-5,10,12-13H,6H2,1-2H3

InChI Key

MPDOOTBKFVKTRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(CO)NC)Cl

Origin of Product

United States

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